1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H21ClN2 and a molecular weight of 204.74 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a cyclobutylmethyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutylmethyl halide reacts with the piperidine derivative.
Formation of the Amine: The amine group is introduced through reductive amination or other suitable methods.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride can be compared with other piperidine derivatives, such as:
1-(Cyclopropylmethyl)piperidin-4-amine: Similar in structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
1-(Cyclohexylmethyl)piperidin-4-amine: Features a cyclohexylmethyl group, leading to different chemical and biological properties.
1-(Phenylmethyl)piperidin-4-amine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, binding affinities, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by its piperidine core substituted with a cyclobutylmethyl group. Its molecular formula is C12H18Cl2N, with a CAS number of 1286274-85-8. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Histamine H1 Receptor Antagonism
Recent studies have shown that compounds structurally similar to this compound exhibit significant antagonistic activity at the histamine H1 receptor (H1R). For instance, docking studies indicated that the cycloaliphatic group's configuration plays a crucial role in binding affinity and residence time at the receptor. Compounds with methylene-linked cycloaliphatic groups demonstrated prolonged receptor engagement compared to those without spacers .
Rho Kinase Inhibition
The compound has also been associated with inhibition of Rho kinase, which is implicated in various pathological conditions such as hypertension and cancer. Inhibiting Rho kinase can lead to smooth muscle relaxation and decreased cell proliferation, suggesting potential therapeutic applications in cardiovascular diseases and cancer treatment .
Binding Affinities
Table 1 summarizes the binding affinities (Ki values) of related compounds at the H1 receptor:
Compound Name | Ki (nM) | Notes |
---|---|---|
Rupatadine | 0.5 | Long residence time at H1R |
Desloratadine | 5.0 | Shorter residence time compared to rupatadine |
This compound | TBD | Under investigation |
The data indicates that structural modifications significantly influence binding kinetics and receptor interactions.
Therapeutic Applications
This compound has been evaluated for its potential in treating conditions linked to histamine dysregulation and smooth muscle contraction. For example, in a clinical trial setting, similar compounds have shown efficacy in managing allergic responses and asthma symptoms by blocking H1 receptors effectively .
Animal Studies
In preclinical studies involving animal models, administration of this compound resulted in reduced airway hyperresponsiveness and inflammation, suggesting its utility as an antihistaminic agent. The long-lasting effects observed in these studies may be attributed to its binding characteristics at the H1R .
Properties
IUPAC Name |
1-(cyclobutylmethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-10-4-6-12(7-5-10)8-9-2-1-3-9;;/h9-10H,1-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFPMCWCMMYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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